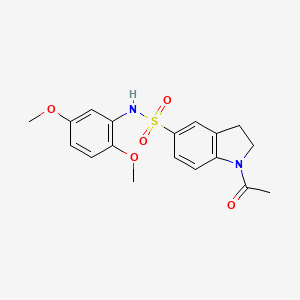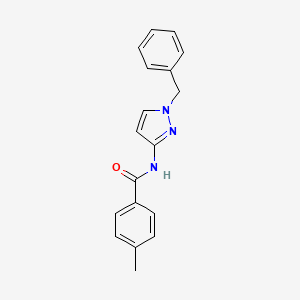
2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine
Übersicht
Beschreibung
2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine, also known as MPMP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects, including neuroprotection, anticancer activity, and modulation of neurotransmitter systems in the brain. In animal studies, 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine has been shown to improve cognitive function and reduce neuronal damage in models of neurodegenerative disease. In cancer research, 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine in lab experiments is its versatility and potential applications in various areas of research. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder the development of new compounds based on 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine, including further studies on its mechanism of action, development of new compounds based on 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine, and exploration of its potential applications in other areas of scientific research. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine may be useful in the development of new drugs based on this compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine has been shown to inhibit the growth of cancer cells and may be useful in the development of anticancer drugs. In drug discovery, 2-methyl-N-(2-methylbenzyl)-N-(pyridin-4-ylmethyl)propan-1-amine has been used as a starting point for the development of new compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-methyl-N-[(2-methylphenyl)methyl]-N-(pyridin-4-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-15(2)12-20(13-17-8-10-19-11-9-17)14-18-7-5-4-6-16(18)3/h4-11,15H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVXZGIYWLHWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC2=CC=NC=C2)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[(7-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-propylnicotinamide](/img/structure/B4238532.png)
![[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol](/img/structure/B4238539.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4238564.png)

![methyl 1,3,7-trimethyl-5-(3-methylphenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4238577.png)
![N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4238588.png)
![4-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4238595.png)

![2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4238604.png)

![4-chloro-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide](/img/structure/B4238616.png)

![N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4238624.png)